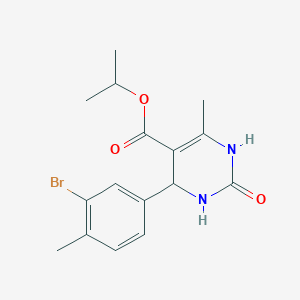![molecular formula C13H13BrClNO4 B4163221 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163221.png)
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]-2,5-pyrrolidinedione
Descripción general
Descripción
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]-2,5-pyrrolidinedione is a synthetic compound that belongs to the class of pyrrolidinediones. It is also known by its chemical name, Brequinar. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
Brequinar inhibits the activity of DHODH by binding to its active site. This binding prevents the conversion of dihydroorotate to orotate, which is a crucial step in the de novo synthesis of pyrimidine nucleotides. As a result, the production of DNA and RNA is decreased, leading to the inhibition of cell proliferation and viral replication.
Biochemical and Physiological Effects:
Brequinar has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of T cells in autoimmune diseases, and inhibit the replication of various viruses such as HIV, HCV, and HBV. Brequinar has also been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Brequinar has several advantages for lab experiments. It is a potent inhibitor of DHODH, which makes it an excellent tool for studying the de novo synthesis of pyrimidine nucleotides. Brequinar is also relatively easy to synthesize, making it readily available for research purposes. However, Brequinar has some limitations for lab experiments. It has poor solubility in water, which may limit its use in some assays. Brequinar also has a short half-life, which may require frequent administration in in vivo studies.
Direcciones Futuras
There are several future directions for the research on Brequinar. One potential direction is the development of Brequinar derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the combination of Brequinar with other chemotherapeutic agents for the treatment of cancer. Brequinar may also have potential applications in the treatment of viral infections such as COVID-19, which warrants further investigation. Overall, the potential therapeutic applications of Brequinar make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
Brequinar has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and viral infections. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which is essential for the proliferation of cancer cells and the replication of viruses.
Propiedades
IUPAC Name |
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO4/c1-8-6-9(15)7-10(14)13(8)19-4-5-20-16-11(17)2-3-12(16)18/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBIELMNNSVWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCON2C(=O)CCC2=O)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride](/img/structure/B4163140.png)
![N'-{[(4-chlorophenyl)thio]acetyl}-4-nitrobenzohydrazide](/img/structure/B4163145.png)
![1-[4-(2-allylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4163147.png)
![2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B4163158.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}-2,5-pyrrolidinedione](/img/structure/B4163159.png)
![methyl 4'-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}-2-biphenylcarboxylate](/img/structure/B4163171.png)
![1-[4-(3-methyl-4-nitrophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4163185.png)
![N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4163198.png)
![2-{2-[(2,5-dioxo-1-pyrrolidinyl)oxy]ethoxy}benzonitrile](/img/structure/B4163207.png)
![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4163213.png)
![5-chloro-7-[(4-hydroxy-3-iodo-5-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163224.png)

![N,N-dimethyl-N'-{3-[3-(trifluoromethyl)phenoxy]propyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163236.png)
![N'-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163242.png)